molecular formula C10H20O2 B15326155 2-(3-Methoxypropyl)cyclohexan-1-ol

2-(3-Methoxypropyl)cyclohexan-1-ol

Cat. No.: B15326155
M. Wt: 172.26 g/mol
InChI Key: MTXBZIPDBPYCTG-UHFFFAOYSA-N
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Description

2-(3-Methoxypropyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is a cyclohexanol derivative where the hydroxyl group is substituted with a 3-methoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Phenol Derivatives: One common method involves the hydrogenation of phenol derivatives in the presence of a metal catalyst such as nickel or palladium. This process typically requires high pressure and temperature conditions to achieve the desired product.

    Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using cobalt catalysts.

Industrial Production Methods: Industrial production of 2-(3-Methoxypropyl)cyclohexan-1-ol often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Methoxypropyl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Major Products Formed:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Various cyclohexanol derivatives.

    Substitution: Cyclohexyl halides and other substituted cyclohexanes.

Scientific Research Applications

2-(3-Methoxypropyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways. Its derivatives are often used as probes to study biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypropyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxypropyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group directly attached to the cyclohexane ring.

    2-Methylcyclohexan-1-ol: A similar compound with a methyl group instead of a methoxypropyl group.

    3-Methyl-2-cyclohexen-1-ol: Another analog with a double bond and a methyl group.

Uniqueness: 2-(3-Methoxypropyl)cyclohexan-1-ol is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and increases its reactivity in various chemical reactions .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-(3-methoxypropyl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-12-8-4-6-9-5-2-3-7-10(9)11/h9-11H,2-8H2,1H3

InChI Key

MTXBZIPDBPYCTG-UHFFFAOYSA-N

Canonical SMILES

COCCCC1CCCCC1O

Origin of Product

United States

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